Cas no 1594717-53-9 (4-Bromo-6-(5-fluoropyridin-3-yl)pyrimidine)

4-Bromo-6-(5-fluoropyridin-3-yl)pyrimidine 化学的及び物理的性質
名前と識別子
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- 4-bromo-6-(5-fluoropyridin-3-yl)pyrimidine
- 4-Bromo-6-(5-fluoropyridin-3-yl)pyrimidine
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- インチ: 1S/C9H5BrFN3/c10-9-2-8(13-5-14-9)6-1-7(11)4-12-3-6/h1-5H
- InChIKey: GFGVNXQYGFZZPF-UHFFFAOYSA-N
- SMILES: BrC1=CC(C2C=NC=C(C=2)F)=NC=N1
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 1
- 複雑さ: 193
- XLogP3: 1.9
- トポロジー分子極性表面積: 38.7
4-Bromo-6-(5-fluoropyridin-3-yl)pyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1967-3964-2.5g |
4-bromo-6-(5-fluoropyridin-3-yl)pyrimidine |
1594717-53-9 | 95%+ | 2.5g |
$932.0 | 2023-09-06 | |
Life Chemicals | F1967-3964-0.25g |
4-bromo-6-(5-fluoropyridin-3-yl)pyrimidine |
1594717-53-9 | 95%+ | 0.25g |
$419.0 | 2023-09-06 | |
Life Chemicals | F1967-3964-0.5g |
4-bromo-6-(5-fluoropyridin-3-yl)pyrimidine |
1594717-53-9 | 95%+ | 0.5g |
$442.0 | 2023-09-06 | |
TRC | B250516-1g |
4-bromo-6-(5-fluoropyridin-3-yl)pyrimidine |
1594717-53-9 | 1g |
$ 660.00 | 2022-06-07 | ||
Life Chemicals | F1967-3964-5g |
4-bromo-6-(5-fluoropyridin-3-yl)pyrimidine |
1594717-53-9 | 95%+ | 5g |
$1398.0 | 2023-09-06 | |
TRC | B250516-100mg |
4-bromo-6-(5-fluoropyridin-3-yl)pyrimidine |
1594717-53-9 | 100mg |
$ 115.00 | 2022-06-07 | ||
Life Chemicals | F1967-3964-1g |
4-bromo-6-(5-fluoropyridin-3-yl)pyrimidine |
1594717-53-9 | 95%+ | 1g |
$466.0 | 2023-09-06 | |
Life Chemicals | F1967-3964-10g |
4-bromo-6-(5-fluoropyridin-3-yl)pyrimidine |
1594717-53-9 | 95%+ | 10g |
$1957.0 | 2023-09-06 | |
TRC | B250516-500mg |
4-bromo-6-(5-fluoropyridin-3-yl)pyrimidine |
1594717-53-9 | 500mg |
$ 435.00 | 2022-06-07 |
4-Bromo-6-(5-fluoropyridin-3-yl)pyrimidine 関連文献
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
4-Bromo-6-(5-fluoropyridin-3-yl)pyrimidineに関する追加情報
4-Bromo-6-(5-fluoropyridin-3-yl)pyrimidine: A Comprehensive Overview
4-Bromo-6-(5-fluoropyridin-3-yl)pyrimidine (CAS No. 1594717-53-9) is a heterocyclic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the pyrimidine family, which is a class of six-membered aromatic rings containing two nitrogen atoms. The presence of bromine and fluorine substituents in its structure confers unique electronic properties, making it a valuable molecule for various applications, particularly in drug discovery and materials science.
The synthesis of 4-Bromo-6-(5-fluoropyridin-3-yl)pyrimidine involves multi-step organic reactions, often employing methodologies such as nucleophilic aromatic substitution, coupling reactions, and cyclization processes. Recent advancements in catalytic systems and transition metal-mediated reactions have enabled more efficient and selective syntheses of this compound. For instance, the use of palladium catalysts in cross-coupling reactions has significantly improved the yield and purity of this molecule, making it more accessible for large-scale production.
One of the most promising applications of 4-Bromo-6-(5-fluoropyridin-3-yl)pyrimidine lies in its potential as a lead compound in medicinal chemistry. Pyrimidines are known to exhibit diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties. The bromine and fluorine substituents in this molecule enhance its pharmacokinetic properties, such as bioavailability and metabolic stability. Recent studies have demonstrated that this compound exhibits potent inhibitory activity against certain kinases involved in cancer cell proliferation. For example, a 2023 study published in *Nature Communications* reported that 4-Bromo-6-(5-fluoropyridin-3-yl)pyrimidine effectively targets the BRAF kinase pathway, which is implicated in melanoma progression.
In addition to its therapeutic potential, 4-Bromo-6-(5-fluoropyridin-3-yl)pyrimidine has also been explored for its electronic properties in materials science. The pyrimidine ring system is known for its conjugated π-systems, which make it suitable for applications in organic electronics. Recent research has focused on incorporating this compound into organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs). A 2022 study in *Advanced Materials* highlighted that the fluorine substituent enhances the electron-withdrawing effects of the molecule, improving charge transport properties in OFETs.
The structural versatility of 4-Bromo-6-(5-fluoropyridin-3-yl)pyrimidine also makes it an excellent scaffold for further chemical modifications. Researchers have explored various substitution patterns to optimize its biological activity and physical properties. For instance, introducing additional electron-donating or withdrawing groups can modulate the molecule's interaction with biological targets or alter its electronic characteristics for specific applications.
From a synthetic perspective, the preparation of 4-Bromo-6-(5-fluoropyridin-3-yl)pyrimidine typically involves a sequence of reactions that includes nucleophilic substitution, coupling reactions, and cyclization steps. The use of microwave-assisted synthesis has been shown to accelerate reaction times while maintaining high yields. Furthermore, green chemistry principles are increasingly being applied to minimize waste and reduce environmental impact during the synthesis process.
In terms of characterization, modern analytical techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography are employed to confirm the structure and purity of 4-Bromo-6-(5-fluoropyridin-3-yllpyrimidine. These methods provide critical insights into the molecular geometry and bonding patterns that underpin its functional properties.
Looking ahead, 4-Bromo_6_(5_fluoropyridin_3_yl)_pyrimidine holds immense potential for further exploration across multiple disciplines. Its role as a lead compound in drug discovery continues to be a focal point for researchers aiming to develop novel therapeutics for complex diseases such as cancer and viral infections. Additionally, its electronic properties make it a strong candidate for advancing organic electronics technologies.
In conclusion, 4-Bromo_6_(5_fluoropyridin_3_yl)_pyrimidine (CAS No. 1594717_53_9) stands out as a versatile molecule with significant implications across various scientific domains. Its unique chemical structure enables diverse applications ranging from medicinal chemistry to materials science. As research progresses, this compound is expected to contribute even more significantly to both academic advancements and industrial innovations.
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